5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid
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Overview
Description
5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid is a versatile chemical compound with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of biological activities and applications in pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid can be achieved through a multi-step process involving the Knoevenagel condensation, Michael addition, and Mannich reaction. This method involves the use of aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate or aqueous ammonia in alcohols . The reaction conditions are typically mild, and the process is highly diastereoselective, yielding a single diastereomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine-3-carboxylic acid: Known for its pharmacological properties, including analgesic effects.
2,4-Diaryl-3-cyano-6-oxopiperidine-3,5-dicarboxylates: These compounds have been studied for their antimicrobial activities.
Uniqueness
5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high diastereoselectivity in synthesis and versatility in chemical reactions make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-8(2)3-5(7(11)12)6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
QTDRWAMSIRHQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)NC1)C(=O)O)C |
Origin of Product |
United States |
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